Heptadecyl D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecyl D-glucoside is a non-ionic surfactant that is commonly used in scientific research as a solubilizer and stabilizer for membrane proteins. It is a glycoside composed of a long-chain hydrophobic alkyl group (heptadecyl) and a hydrophilic glucose molecule. Heptadecyl D-glucoside has been extensively studied due to its unique properties, which make it a valuable tool for the study of membrane proteins.
Wirkmechanismus
Heptadecyl D-glucoside works by forming micelles around hydrophobic molecules, such as membrane proteins. The hydrophobic alkyl chains of the Heptadecyl D-glucoside group form the core of the micelle, while the hydrophilic glucose molecules form the outer shell. This structure allows for the solubilization of hydrophobic molecules in aqueous solutions.
Biochemical and Physiological Effects:
Heptadecyl D-glucoside has been shown to have minimal effects on biochemical and physiological processes. It is generally considered to be non-toxic and non-irritating, making it a safe choice for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Heptadecyl D-glucoside D-glucoside is its ability to solubilize and stabilize membrane proteins, which are notoriously difficult to study. It is also non-toxic and non-irritating, making it a safe choice for scientific research.
One limitation of Heptadecyl D-glucoside D-glucoside is that it can be expensive to produce, which can be a barrier to its widespread use. It also has limited solubility in certain solvents, which can limit its applications.
Zukünftige Richtungen
There are several potential future directions for Heptadecyl D-glucoside D-glucoside research. One area of interest is the development of more efficient synthesis methods, which could make Heptadecyl D-glucoside D-glucoside more accessible to researchers. Another area of interest is the development of new applications for Heptadecyl D-glucoside D-glucoside, such as in drug delivery or other biomedical applications. Finally, there is potential for further study of the mechanism of action of Heptadecyl D-glucoside D-glucoside, which could lead to a better understanding of its properties and potential applications.
Synthesemethoden
Heptadecyl D-glucoside can be synthesized through a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of glucosidase enzymes to catalyze the reaction between heptadecanol and glucose. Chemical synthesis involves the reaction of heptadecanol with glucose in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
Heptadecyl D-glucoside is widely used in scientific research as a solubilizer and stabilizer for membrane proteins. It is particularly useful for the study of integral membrane proteins, which are notoriously difficult to purify and study due to their hydrophobic nature. Heptadecyl D-glucoside can solubilize these proteins, allowing for their purification and study.
Eigenschaften
CAS-Nummer |
100231-66-1 |
---|---|
Produktname |
Heptadecyl D-glucoside |
Molekularformel |
C23H46O6 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
2-heptadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-23-22(27)21(26)20(25)19(18-24)29-23/h19-27H,2-18H2,1H3 |
InChI-Schlüssel |
WPEOSFDPNQGBCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Andere CAS-Nummern |
100231-66-1 |
Synonyme |
heptadecyl D-glucoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.